molecular formula C27H31ClN2O8S B14477798 (E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine CAS No. 65999-58-8

(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

Cat. No.: B14477798
CAS No.: 65999-58-8
M. Wt: 579.1 g/mol
InChI Key: JLWIGDDCMKUYLD-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a butenedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. For instance, the piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide. The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it valuable for studying enzyme activity and protein-ligand binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor’s active site, blocking its normal function and altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chlorophenyl)ethyl]-4-methylpiperazine: Similar structure but lacks the butenedioic acid moiety.

    1-[2-[2-(4-Chlorophenyl)thio]phenyl]ethyl]-4-methylpiperazine: Similar structure but with different substituents.

Uniqueness

(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

CAS No.

65999-58-8

Molecular Formula

C27H31ClN2O8S

Molecular Weight

579.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

InChI

InChI=1S/C19H23ClN2S.2C4H4O4/c1-21-12-14-22(15-13-21)11-10-16-4-2-3-5-19(16)23-18-8-6-17(20)7-9-18;2*5-3(6)1-2-4(7)8/h2-9H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

JLWIGDDCMKUYLD-LVEZLNDCSA-N

Isomeric SMILES

CN1CCN(CC1)CCC2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCC2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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